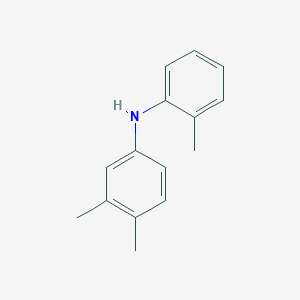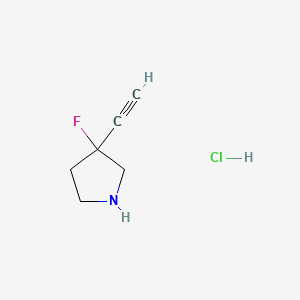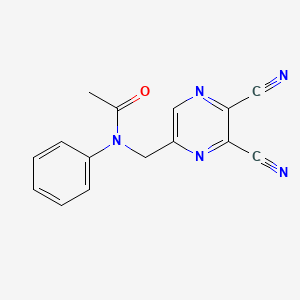
5'-Adenylic acid, N-(4-aminobutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Adenylic acid, N-(4-aminobutyl)- is a derivative of adenosine monophosphate, a nucleotide that plays a crucial role in various cellular processes. This compound is characterized by the addition of a 4-aminobutyl group to the adenylic acid structure, which can significantly alter its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Adenylic acid, N-(4-aminobutyl)- typically involves the modification of adenosine monophosphate. One common method is the nucleophilic substitution reaction where the 4-aminobutyl group is introduced to the adenylic acid. This reaction often requires specific catalysts and controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pH, and concentration of reactants to maximize yield and minimize by-products. Purification steps such as crystallization or chromatography are employed to isolate the compound.
化学反応の分析
Types of Reactions
5’-Adenylic acid, N-(4-aminobutyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of functionalized compounds.
科学的研究の応用
5’-Adenylic acid, N-(4-aminobutyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of biochemical reagents and as a standard in analytical chemistry.
作用機序
The mechanism by which 5’-Adenylic acid, N-(4-aminobutyl)- exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The 4-aminobutyl group may enhance its binding affinity or alter its metabolic stability, leading to distinct biological effects.
類似化合物との比較
Similar Compounds
Adenosine monophosphate: The parent compound, which lacks the 4-aminobutyl group.
Inosine monophosphate: Another nucleotide with different functional groups.
Guanosine monophosphate: A nucleotide with a guanine base instead of adenine.
Uniqueness
5’-Adenylic acid, N-(4-aminobutyl)- is unique due to the presence of the 4-aminobutyl group, which can significantly alter its chemical and biological properties compared to other nucleotides
特性
| 78261-65-1 | |
分子式 |
C14H23N6O7P |
分子量 |
418.34 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-[6-(4-aminobutylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H23N6O7P/c15-3-1-2-4-16-12-9-13(18-6-17-12)20(7-19-9)14-11(22)10(21)8(27-14)5-26-28(23,24)25/h6-8,10-11,14,21-22H,1-5,15H2,(H,16,17,18)(H2,23,24,25)/t8-,10-,11-,14-/m1/s1 |
InChIキー |
SNUAPXPJVSPGRN-IDTAVKCVSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCCCCN |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





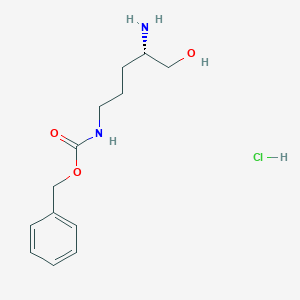
![6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12935179.png)
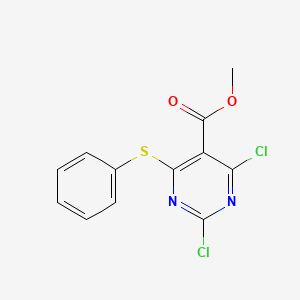
![(5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol](/img/structure/B12935186.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935189.png)
![4H-[1,3]Thiazino[3,2-a]benzimidazole](/img/structure/B12935191.png)

